molecular formula C7H11NO6 B2365094 2-[(2-Carboxyethyl)amino]butanedioic acid CAS No. 153352-57-9

2-[(2-Carboxyethyl)amino]butanedioic acid

Cat. No. B2365094
CAS RN: 153352-57-9
M. Wt: 205.166
InChI Key: AINPCLWBWFSAQV-UHFFFAOYSA-N
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Description

“2-[(2-Carboxyethyl)amino]butanedioic acid” is a chemical compound with the CAS Number: 153352-57-9 . Its molecular weight is 205.17 . It’s also known as N-(2-carboxyethyl)aspartic acid . It’s usually available in powder form .


Molecular Structure Analysis

The InChI Code for “2-[(2-Carboxyethyl)amino]butanedioic acid” is 1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14) .

Scientific Research Applications

Enantioselective Synthesis

Research by Arvanitis et al. (1996) explores the enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid, using a method that involves stereoselective alkylation and various chemical transformations. This demonstrates the compound's potential in stereoselective synthesis processes (Arvanitis, Motevalli, & Wyatt, 1996).

Conformational Studies

Nair and Roberts (2003) examined the conformational equilibria of 2-carboxy-1,4-butanedioic acid in different ionization states, providing insights into the molecular structure and behavior of this compound in various chemical environments (Nair & Roberts, 2003).

Enzymatic Kinetic Resolution

Nechab et al. (2007) studied the kinetic resolution of primary amines using 2-amino-4-phenyl-butane, indicating the applicability of 2-[(2-Carboxyethyl)amino]butanedioic acid in enzymatic processes and chiral chemistry (Nechab et al., 2007).

Neurotropic Activity Study

Titovich et al. (2017) explored the neurotropic activity of a new aminoethanol derivative, including butanediol and trans-ethylene-1,2-dicarboxylic acid, in experimental cerebral ischemia, suggesting potential medical research applications (Titovich et al., 2017).

Metal Complex Formation

Soni and Gupta (2010) investigated the formation and composition of complexes of divalent metals with DL-2-amino butanedioic acid, indicating its relevance in coordination chemistry and metal complexation studies (Soni & Gupta, 2010).

Ternary Complex Formation in Solution

Begum et al. (2019) studied the formation and equilibria of complexes with a mixed-chelator comprising 2-[(2-Carboxyethyl)amino]butanedioic acid, offering valuable information on its chelating properties and interactions in solution (Begum et al., 2019).

Thermal Properties and Reactions

Cook et al. (2008) examined the thermal properties of 2-(aminomethyl)dicarboxylic acids, including 2-(aminomethyl)butanedioic acid, revealing its behavior under thermal conditions and potential in thermal analysis (Cook et al., 2008).

properties

IUPAC Name

2-(2-carboxyethylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINPCLWBWFSAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Carboxyethyl)amino]butanedioic acid

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